

Thermodynamic Properties of (1-Chloro-1-methylethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (1-Chloro-1-methylethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **(1-Chloro-1-methylethyl)benzene** (also known as cumyl chloride). The information presented herein is essential for professionals in chemical research, development, and drug design, enabling a deeper understanding of the compound's behavior in various chemical processes. This document summarizes key thermodynamic data in structured tables, details the experimental protocols used for their determination, and provides a visual representation of a key experimental workflow.

Core Thermodynamic Properties

(1-Chloro-1-methylethyl)benzene ($C_9H_{11}Cl$) is a halogenated aromatic hydrocarbon with significant applications as a chemical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and reaction modeling.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for **(1-Chloro-1-methylethyl)benzene**. The data is compiled from various sources, and the method of determination (experimental or estimated) is indicated where available.

Table 1: Enthalpy and Gibbs Free Energy

Property	Symbol	Value	Units	Source/Method
Standard Enthalpy of Formation (liquid)	$\Delta_f H^\circ_{\text{liquid}}$	-76.0 ± 3.0	kJ/mol	--INVALID-LINK-- -, Experimental (Calorimetry)[1]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-17.05	kJ/mol	--INVALID-LINK-- -, Joback Method (Estimation)[2]
Standard Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	54.70	kJ/mol	--INVALID-LINK-- [1]
Standard Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	9.89	kJ/mol	--INVALID-LINK-- -, Joback Method (Estimation)[2]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	128.22	kJ/mol	--INVALID-LINK-- -, Joback Method (Estimation)[2]

Table 2: Heat Capacity and Entropy

Property	Symbol	Value	Units	Temperature (K)	Source/Method
Ideal Gas Heat Capacity	Cp,gas	245.35	J/mol·K	466.20	--INVALID-LINK--, Joback Method (Estimation) [2]
Ideal Gas Heat Capacity	Cp,gas	260.08	J/mol·K	504.29	--INVALID-LINK--, Joback Method (Estimation) [2]
Ideal Gas Heat Capacity	Cp,gas	273.70	J/mol·K	542.38	--INVALID-LINK--, Joback Method (Estimation) [2]
Ideal Gas Heat Capacity	Cp,gas	286.27	J/mol·K	580.47	--INVALID-LINK--, Joback Method (Estimation) [2]
Ideal Gas Heat Capacity	Cp,gas	297.86	J/mol·K	618.57	--INVALID-LINK--, Joback Method (Estimation) [2]
Ideal Gas Heat	Cp,gas	308.54	J/mol·K	656.66	--INVALID-LINK--,

Capacity					Joback Method (Estimation) [2]
Ideal Gas Heat Capacity	Cp,gas	318.38	J/mol·K	694.75	--INVALID- LINK--, Joback Method (Estimation) [2]
Standard Molar Entropy	S°	N/A	J/mol·K	298.15	No experimental data found

Note: Experimental data for the standard molar entropy and liquid-phase heat capacity of **(1-Chloro-1-methylethyl)benzene** are not readily available in the literature. The provided ideal gas heat capacity values are estimations.

Table 3: Physical Properties

Property	Symbol	Value	Units	Source/Method
Normal Boiling Point	T _b	466.20	K	--INVALID-LINK-- -, Joback Method (Estimation)[2]
Normal Melting Point	T _m	249.95	K	--INVALID-LINK-- -, Joback Method (Estimation)[2]
Critical Temperature	T _c	694.75	K	--INVALID-LINK-- -, Joback Method (Estimation)[2]
Critical Pressure	P _c	3195.54	kPa	--INVALID-LINK-- -, Joback Method (Estimation)[2]
Critical Volume	V _c	0.469	m ³ /kmol	--INVALID-LINK-- -, Joback Method (Estimation)[2]

Experimental Protocols

The determination of thermodynamic properties is a cornerstone of physical chemistry. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of liquid **(1-Chloro-1-methylethyl)benzene** was determined by Arnett and Pienta (1980) using reaction calorimetry. The method involves measuring the heat evolved during the hydrochlorination of α -methylstyrene in a suitable solvent.

Materials and Equipment:

- A high-precision reaction calorimeter (e.g., a Dewar-type calorimeter with a thermistor for temperature measurement and a calibration heater).
- α -methylstyrene (high purity).
- Anhydrous hydrogen chloride (gas).
- A suitable solvent (e.g., methylene chloride).
- Gas-tight syringe for introducing HCl.
- Stirring mechanism.
- Data acquisition system to record temperature changes.

Procedure:

- A known amount of α -methylstyrene is dissolved in the solvent within the calorimeter.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- A known excess of anhydrous hydrogen chloride gas is bubbled through the solution to ensure complete reaction.
- The temperature change of the solution is carefully monitored and recorded until a stable final temperature is reached.
- The calorimeter is calibrated by passing a known amount of electrical energy through the calibration heater and measuring the corresponding temperature rise.
- The enthalpy of the reaction ($\Delta_r H^\circ$) is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.
- The standard enthalpy of formation of **(1-Chloro-1-methylethyl)benzene** is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (α -methylstyrene and HCl).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Materials and Equipment:

- A temperature-controlled sample cell.
- A pressure measurement system (e.g., a manometer or a capacitance diaphragm gauge).
- A vacuum pump.
- A high-purity sample of **(1-Chloro-1-methylethyl)benzene**.
- A thermostat bath for precise temperature control.

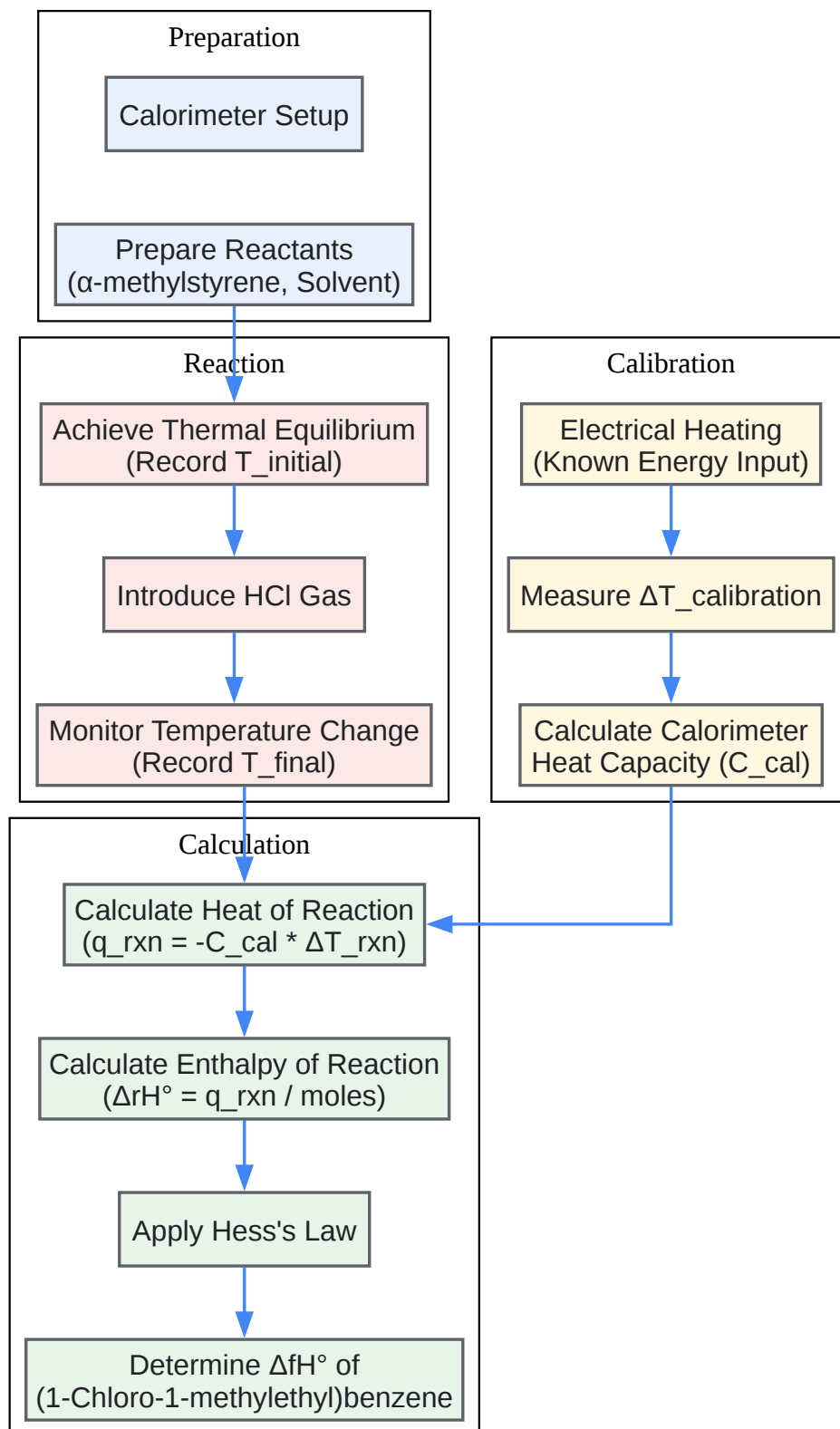
Procedure:

- A sample of the purified liquid is placed in the sample cell.
- The system is evacuated to remove any dissolved gases.
- The sample is heated to a series of precisely controlled temperatures.
- At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
- The natural logarithm of the vapor pressure ($\ln P$) is plotted against the reciprocal of the absolute temperature ($1/T$).
- According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.
- The enthalpy of vaporization is calculated from the slope of the line of best fit.

Visualizations

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of formation of **(1-Chloro-1-methylethyl)benzene** via reaction calorimetry.



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Workflow for determining enthalpy of formation.

This guide provides a foundational understanding of the thermodynamic properties of **(1-Chloro-1-methylethyl)benzene**. For more detailed information, readers are encouraged to consult the primary literature cited.

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References

- 1. Benzene, (1-chloro-1-methylethyl)- [webbook.nist.gov]
- 2. (1-Chloro-1-methylethyl)benzene (CAS 934-53-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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